

Technical Guide: Synthesis and Characterization of 1,3-Benzoxathiol-2-one, 5-methoxy-

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Compound of Interest

Compound Name: 1,3-Benzoxathiol-2-one, 5-methoxy-

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of **1,3-Benzoxathiol-2-one, 5-methoxy-**. This document outlines a reliable synthetic pathway, details the necessary experimental protocols, and presents the expected analytical data for the characterization of this compound.

Introduction

1,3-Benzoxathiol-2-one derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. The introduction of a methoxy group at the 5-position can modulate the compound's lipophilicity, metabolic stability, and biological activity, making **1,3-Benzoxathiol-2-one, 5-methoxy-** a valuable target for drug discovery and development programs. This guide details a two-step synthetic route starting from the corresponding 5-hydroxy precursor.

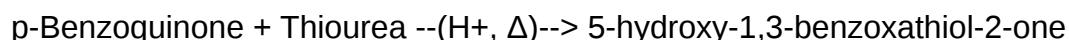
Synthesis

The synthesis of **1,3-Benzoxathiol-2-one, 5-methoxy-** is most effectively achieved through a two-step process. The first step involves the synthesis of the precursor, 5-hydroxy-1,3-benzoxathiol-2-one, followed by the methylation of the hydroxyl group.

Step 1: Synthesis of 5-hydroxy-1,3-benzoxathiol-2-one

A well-established and efficient method for the synthesis of 5-hydroxy-1,3-benzoxathiol-2-ones is the reaction of a quinone with thiourea in an acidic medium.[\[1\]](#)

Reaction Scheme:



Step 2: Synthesis of 1,3-Benzoxathiol-2-one, 5-methoxy-

The 5-methoxy derivative is synthesized via the alkylation of the hydroxyl group of the precursor using a suitable methylating agent, such as methyl iodide, in the presence of a weak base.[\[2\]](#)

Reaction Scheme:



Characterization Data

While direct experimental data for **1,3-Benzoxathiol-2-one, 5-methoxy-** is not extensively reported, the following table summarizes the expected characterization data based on the analysis of its precursor and analogous methoxy-substituted aromatic compounds.

Property	Expected Value
Molecular Formula	C ₈ H ₆ O ₃ S
Molecular Weight	182.19 g/mol
Appearance	Expected to be a crystalline solid
Melting Point	Not reported; expected to be different from the 5-hydroxy precursor (173-175 °C)
¹ H NMR (CDCl ₃)	δ ~7.1-7.3 (m, 3H, Ar-H), δ ~3.8 (s, 3H, -OCH ₃)
¹³ C NMR (CDCl ₃)	δ ~170 (C=O), δ ~155-160 (C-OCH ₃), δ ~110-130 (Ar-C), δ ~56 (-OCH ₃)
IR (KBr, cm ⁻¹)	~1740-1750 (C=O stretch), ~1250 (asym C-O-C stretch), ~1030 (sym C-O-C stretch)
Mass Spectrometry	m/z 182 [M] ⁺

Experimental Protocols

Synthesis of 5-hydroxy-1,3-benzoxathiol-2-one

- Preparation of Reagents:
 - Dissolve 10.8 g (0.1 mol) of p-benzoquinone in 100 mL of glacial acetic acid.
 - Dissolve 7.6 g (0.1 mol) of thiourea in 50 mL of 2M hydrochloric acid.
- Reaction:
 - In a round-bottom flask equipped with a magnetic stirrer, add the thiourea solution.
 - Slowly add the p-benzoquinone solution to the thiourea solution with vigorous stirring at room temperature.
 - After the addition is complete, stir the mixture for an additional 30 minutes.
 - Heat the reaction mixture on a steam bath for 1 hour.

- Work-up and Purification:
 - Cool the reaction mixture in an ice bath to induce crystallization.
 - Collect the precipitate by vacuum filtration and wash with cold water.
 - Recrystallize the crude product from a suitable solvent such as ethanol or methanol to obtain pure 5-hydroxy-1,3-benzoxathiol-2-one.

Synthesis of 1,3-Benzoxathiol-2-one, 5-methoxy-

- Preparation of Reagents:
 - Dissolve 16.8 g (0.1 mol) of 5-hydroxy-1,3-benzoxathiol-2-one in 200 mL of acetone.
 - Add 20.7 g (0.15 mol) of anhydrous potassium carbonate to the solution.
- Reaction:
 - To the stirred suspension, add 7.5 mL (0.12 mol) of methyl iodide dropwise at room temperature.
 - Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Work-up and Purification:
 - After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
 - Evaporate the solvent from the filtrate under reduced pressure.
 - Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
 - Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

- Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure **1,3-Benzoxathiol-2-one, 5-methoxy-**.

Visualizations

The following diagrams illustrate the synthetic workflow and the logical relationship of the characterization data.



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